

Technical Guide & Safety Data Profile: 6-Chloro-1H-indazol-4-ol

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Compound of Interest

Compound Name: 6-Chloro-1H-indazol-4-ol

CAS No.: 887569-66-6

Cat. No.: B3195165

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CAS Registry Number: 887569-66-6 Chemical Family: Halogenated Indazole / Phenolic Heterocycle[1]

Executive Summary & Pharmacophore Context

6-Chloro-1H-indazol-4-ol is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.

From a medicinal chemistry perspective, this scaffold offers two critical features:

- The Indazole Core: Mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase active sites via bidentate hydrogen bonding (N1-H donor, N2 acceptor).[2]
- The 4-Hydroxyl Group: Provides a handle for O-alkylation to extend into the solvent-exposed region or hydrophobic pockets, or acts as a direct H-bond donor/acceptor.
- The 6-Chloro Substituent: Enhances lipophilicity () and metabolic stability by blocking the metabolically labile 6-position, preventing rapid oxidative clearance.[2]

Critical Handling Note: As a phenolic indazole, this compound is susceptible to oxidation and tautomeric equilibration.[2] It requires strict inert atmosphere storage to maintain high purity (>98%) for catalytic cross-coupling reactions.[2]

Chemical Identity & Physical Properties[3]

Property	Data	Relevance to Protocol
CAS Number	887569-66-6	Unique Identifier for procurement/regulatory.
Formula		Stoichiometry calculations.
Molecular Weight	168.58 g/mol	Dose/Molarity calculations.[2]
Appearance	Off-white to pale beige powder	Darkening indicates oxidation (quinone formation).[2]
Solubility	DMSO, DMF, Methanol	Poor water solubility; requires organic co-solvents.[2]
pKa (Predicted)	-9.2 (Phenolic OH), ~13 (Indazole NH)	Critical: Deprotonation requires mild bases (e.g.,) for O-alkylation.[2]
Melting Point	>200°C (Decomposes)	High thermal stability, but avoid prolonged heating in air.[2]

Hazard Identification & Risk Assessment (GHS)[2][4]

This compound is classified under Category 4 for acute toxicity and Category 2 for irritation.[2] [3] The presence of the phenolic moiety and the halogenated nitrogen heterocycle dictates its toxicological profile.[2]

GHS Classification[2][4]

- Acute Toxicity, Oral: Category 4 (H302)[2][4]
- Skin Corrosion/Irritation: Category 2 (H315)[2]
- Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[2]

Mechanistic Toxicology[2]

- Phenolic Acidity: The 4-OH group is acidic.[2] Upon contact with mucous membranes, it can act as a protein denaturant, causing immediate irritation.[2]
- Indazole Nitrogen: The unmasked nitrogen pairs can coordinate with heme-iron or other metallo-enzymes if systemic absorption occurs.[2]
- Sensitization Risk: Halogenated heterocycles are potential skin sensitizers.[2] Repeated exposure may lead to allergic dermatitis.[2]

Validated Handling & Synthesis Protocol

Autonomy Directive: The following is a "Best Practice" workflow for utilizing this compound in an O-alkylation reaction (common use case), integrating safety controls directly into the chemistry.

A. Storage & Preparation[2][4][5][7][8]

- Storage: Store at 2°C to 8°C under an inert atmosphere (Argon/Nitrogen).
- Stability Check: Before use, dissolve a small sample in DMSO-
.[2] If proton NMR shows significant broadening of the OH peak or new aromatic signals, repurify via recrystallization (EtOH/Water).[2]

B. Reaction Setup (O-Alkylation Example)

Objective: Selective alkylation of the 4-OH group while suppressing N-alkylation.

- PPE Requirement: Double nitrile gloves, lab coat, safety glasses, and face shield (if scaling >5g).[2] Work inside a fume hood.
- Solvent Selection: Use anhydrous DMF or DMAc.[2] Why? High solubility and polar aprotic nature favor the
mechanism.[2]
- Base Addition (The Exotherm Risk):

- Dissolve **6-Chloro-1H-indazol-4-ol** in DMF.
- Add Potassium Carbonate () or Cesium Carbonate ().[2]
- Safety Check: Addition is generally not highly exothermic, but ensure venting is open.[2]
- Reagent Addition: Add the alkyl halide dropwise.
- Monitoring: Monitor via LC-MS or TLC (5% MeOH in DCM). The product will be less polar than the starting phenol.[2]

C. Quenching & Isolation (The Hazard Point)[2]

- Risk: Quenching basic DMF solutions with water generates heat.[2]
- Protocol: Cool the reaction mixture to 0°C. Slowly add water/ice slurry.
- Precipitation: The product often precipitates.[2] Filter and wash with water to remove residual DMF and inorganic salts.[2]
- Waste: Collect DMF/Water filtrate in "Halogenated Organic" waste streams.

Visualized Workflows (Graphviz)[2]

Diagram 1: Safe Synthesis Workflow

This diagram outlines the logical flow from storage to product isolation, highlighting critical control points (CCPs).

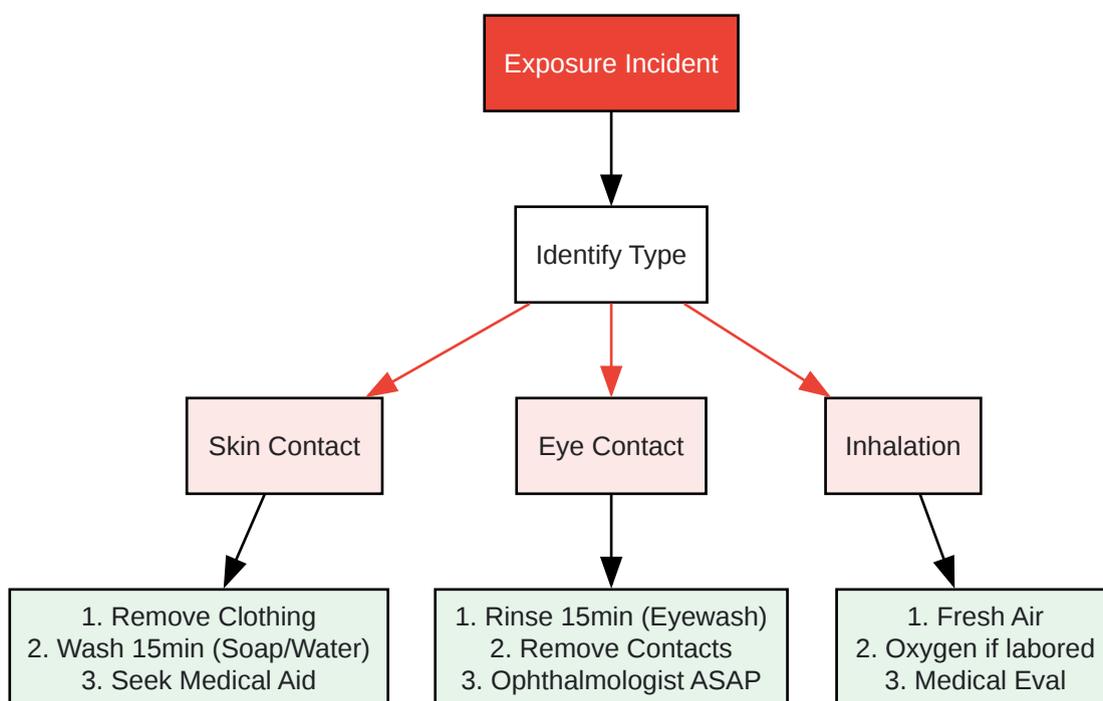


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Caption: Step-by-step synthesis workflow emphasizing temperature control during quenching to prevent thermal runaway.

Diagram 2: Emergency Response Decision Tree

Immediate actions to take in case of exposure.



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Caption: Emergency decision tree for rapid triage of chemical exposure incidents.

Regulatory & Transport Information

- Transport (DOT/IATA):
 - Not regulated as a dangerous good for transport (Non-Hazmat) in small quantities.[2]
 - Note: Always check carrier-specific restrictions for "Chemical Solids, N.O.S."

- TSCA (USA): This compound is likely not listed on the active TSCA inventory and is intended solely for R&D use under the supervision of a technically qualified individual (40 CFR 720.36).[2]
- REACH (EU): Pre-registration required if importing >1 ton/year.[2]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24728444 (Analog: 6-Chloro-4-fluoro-1H-indazole).[2] Retrieved from [[Link](#)][2]

Disclaimer: This guide is for educational and research planning purposes. Always consult the specific SDS provided by your chemical supplier before handling.[2]

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Sources

- 1. 6-氯-1H-吲唑-4-醇 | 6-Chloro-1H-indazol-4-ol | 887569-66-6 - 乐研试剂 [[leyan.com](#)]
- 2. [aksci.com](#) [[aksci.com](#)]
- 3. [store.apolloscientific.co.uk](#) [[store.apolloscientific.co.uk](#)]
- 4. [peptide.com](#) [[peptide.com](#)]
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